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Compound of Interest

Compound Name: 2-Propylpyridine

Cat. No.: B1293518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Propylpyridine is a flavoring substance recognized for its characteristic nutty, roasted, and

green aroma with tobacco undertones.[1][2][3][4] It is identified by FEMA number 4065 and

JECFA number 1322.[2][3][5] The Joint FAO/WHO Expert Committee on Food Additives

(JECFA) has evaluated 2-Propylpyridine and concluded that there are no safety concerns at

current levels of intake when used as a flavoring agent.[3][5] These application notes provide

detailed protocols for the sensory and analytical evaluation of 2-Propylpyridine for its effective

and safe use in food and beverage applications.

Regulatory and Physicochemical Profile
A comprehensive understanding of the regulatory status and physicochemical properties of 2-
Propylpyridine is essential for its proper application.

Regulatory Information
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Parameter Value Reference

FEMA Number 4065 [2][3][5]

JECFA Number 1322 [2][3][5]

CAS Number 622-39-9 [2]

GRAS Status
Generally Recognized as Safe

as a flavoring substance
[6]

JECFA Evaluation
No safety concern at current

levels of intake
[3][5]

Physicochemical Properties
Property Value Reference

Molecular Formula C₈H₁₁N [2]

Molecular Weight 121.18 g/mol [3]

Appearance Colorless to pale yellow liquid [1][4]

Odor Profile
Green, fatty, roasted, tobacco,

nutty
[1][4]

Boiling Point 169-171 °C [2][4]

Specific Gravity (@ 25°C) 0.907 - 0.917 [2][4]

Refractive Index (@ 20°C) 1.490 - 1.496 [2][4]

Solubility
Slightly soluble in water;

soluble in alcohol
[2][4]

Purity (Assay min %) 98% [2][7]

Applications in Food and Beverage
2-Propylpyridine is utilized to impart nutty, roasted, and savory notes in a variety of food and

beverage products. The following table provides typical usage levels as a starting point for

product development.
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Food Category
Average Usual Use Level
(ppm)

Average Maximum Use
Level (ppm)

Baked Goods 0.6 1.0

Beverages (non-alcoholic) 0.2 0.4

Frozen Dairy 0.3 0.5

Gelatins, Puddings 0.3 0.6

Gravies 0.3 0.6

Hard Candy 0.4 0.8

Meat Products 0.2 0.4

Nut Products 0.3 0.6

Seasonings / Flavors 0.3 0.6

Snack Foods 0.3 0.6

Soft Candy 0.3 0.6

Soups 0.2 0.4

Source: Adapted from FEMA GRAS publication.[6]

Experimental Protocols
Sensory Evaluation Protocols
Sensory analysis is critical for determining the flavor contribution and consumer acceptance of

2-Propylpyridine in a food or beverage matrix.

This test determines if a sensory difference exists between two samples, for example, a

product with and without 2-Propylpyridine.

Objective: To determine if the addition of 2-Propylpyridine at a specific concentration creates

a perceivable sensory difference.

Materials:
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Control sample (without 2-Propylpyridine)

Test sample (with a specified concentration of 2-Propylpyridine)

Identical, opaque tasting cups coded with random three-digit numbers

Palate cleansers (e.g., unsalted crackers, room temperature water)

Ballot sheets for recording responses

A panel of at least 20-40 trained sensory panelists

Procedure:

Prepare the control and test samples. Ensure they are at the same temperature.

For each panelist, present three coded samples: two are identical (either both control or both

test) and one is different.

Randomize the order of presentation for each panelist (e.g., AAB, ABA, BAA, BBA, BAB,

ABB).

Instruct panelists to evaluate the samples from left to right.

Ask panelists to identify the "odd" or "different" sample.

Panelists must make a choice, even if they are guessing.

Collect and analyze the data. The number of correct identifications is compared to statistical

tables to determine significance.

Sample Preparation Presentation to Panelist Panelist Evaluation Data Analysis

Prepare Control (A)
and Test (B) Samples

Present 3 Coded Samples
(e.g., AAB, ABA, BAA, BBA, BAB, ABB)

Panelist identifies
the 'odd' sample Collect responses Analyze for statistical

significance
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Click to download full resolution via product page

Caption: Workflow for the Triangle Test sensory evaluation.

This test is used to determine which of two samples has a greater intensity of a specific

attribute (e.g., "nutty" flavor).

Objective: To determine if the addition of 2-Propylpyridine increases the perceived "nutty"

flavor in a product.

Materials:

Control sample

Test sample with 2-Propylpyridine

Coded tasting cups

Palate cleansers

Ballot sheets

A panel of at least 20-30 trained sensory panelists

Procedure:

Prepare the control and test samples.

Present each panelist with a pair of coded samples (one control, one test).

The order of presentation (AB or BA) should be randomized across panelists.

Ask panelists to identify which sample is more intense in the specified attribute (e.g., "Which

sample has a stronger nutty flavor?").

A forced choice is required.

Analyze the number of times the test sample was chosen as more intense to determine

statistical significance.
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Sample Preparation Presentation to Panelist Panelist Evaluation Data Analysis

Prepare Control (A)
and Test (B) Samples

Present a pair of
coded samples (A and B)

Panelist chooses sample with
greater intensity of an attribute Count choices for each sample Determine statistical

significance

Click to download full resolution via product page

Caption: Workflow for the Paired Comparison Test.

Analytical Chemistry Protocols
Analytical testing ensures the identity, purity, and concentration of 2-Propylpyridine.

Objective: To determine the purity of a 2-Propylpyridine sample.

Instrumentation:

Gas chromatograph with a Flame Ionization Detector (FID)

Capillary column suitable for the analysis of pyridine compounds (e.g., DB-5, HP-5)

Autosampler

Data acquisition and processing software

Reagents:

High-purity 2-Propylpyridine reference standard

High-purity solvent for dilution (e.g., ethanol, dichloromethane)

Procedure:

Sample Preparation: Prepare a solution of the 2-Propylpyridine sample in the chosen

solvent at a known concentration (e.g., 1000 ppm). Prepare a series of calibration standards

of the reference material.
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GC Conditions (Example):

Inlet Temperature: 250 °C

Injection Volume: 1 µL

Split Ratio: 50:1

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240

°C at 10 °C/min, hold for 5 minutes.

Detector Temperature: 280 °C

Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample

solution.

Quantification: Identify the 2-Propylpyridine peak in the sample chromatogram by

comparing its retention time to that of the reference standard. Calculate the purity by area

percent normalization or by using the calibration curve.

Sample Preparation GC-FID Analysis Data Processing

Prepare sample and
calibration standards Inject samples into GC Separate components

on capillary column Detect with FID Integrate peak areas Calculate purity

Click to download full resolution via product page

Caption: Workflow for GC-FID purity determination.

Objective: To measure the specific gravity of a liquid 2-Propylpyridine sample.

Instrumentation:

Pycnometer or digital density meter
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Analytical balance

Constant temperature water bath

Procedure (using a pycnometer):

Clean and dry the pycnometer thoroughly.

Determine the weight of the empty pycnometer.

Fill the pycnometer with distilled water and place it in a constant temperature bath at the

specified temperature (e.g., 25 °C) until it reaches thermal equilibrium.

Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it.

Empty and dry the pycnometer.

Fill the pycnometer with the 2-Propylpyridine sample and repeat step 3.

Adjust the sample level to the calibration mark, dry the exterior, and weigh it.

Calculate the specific gravity using the formula: Specific Gravity = (Weight of sample) /

(Weight of water)

Objective: To measure the refractive index of a liquid 2-Propylpyridine sample.

Instrumentation:

Abbe refractometer with a temperature-controlled prism

Procedure:

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

Ensure the prism is clean and dry.

Apply a few drops of the 2-Propylpyridine sample onto the prism.

Close the prism and allow the sample to reach the target temperature (e.g., 20 °C).
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Adjust the instrument to bring the dividing line between the light and dark fields into sharp

focus at the center of the crosshairs.

Read the refractive index from the scale.

Stability Testing Protocol
Objective: To evaluate the stability of 2-Propylpyridine in a specific food matrix under defined

storage conditions.

Materials:

Food matrix (e.g., beverage, baked good)

2-Propylpyridine

Appropriate packaging for the food product

Environmental chambers for controlled temperature and humidity storage

Procedure:

Prepare samples of the food product containing 2-Propylpyridine at a known concentration.

Prepare control samples without 2-Propylpyridine.

Package the samples in the intended commercial packaging.

Store the samples under various conditions (e.g., accelerated: 40 °C/75% RH; real-time: 25

°C/60% RH).

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.

Analyze the samples for:

Concentration of 2-Propylpyridine (using a validated analytical method like GC-MS).

Sensory profile (using appropriate sensory tests like the Triangle Test to compare with a

freshly prepared sample).
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Physical and chemical properties of the food matrix (e.g., pH, color, texture).

Analyze the data to determine the shelf life of the product with respect to the flavor stability

of 2-Propylpyridine.

Flavor Perception Signaling Pathways
The perception of 2-Propylpyridine's flavor is a complex process involving both the olfactory

(smell) and gustatory (taste) systems.

Olfactory Signaling Pathway
The aroma of 2-Propylpyridine is detected by olfactory receptor neurons in the nasal cavity.
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Caption: Simplified olfactory signaling pathway.
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Gustatory Signaling Pathway (Contribution to Flavor)
While 2-Propylpyridine is primarily an aroma compound, its perception in the mouth

contributes to the overall flavor experience, potentially interacting with taste receptors. The

"nutty" and "savory" characteristics may involve the umami and bitter taste pathways.
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Caption: Simplified gustatory signaling pathway for GPCRs.
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Conclusion
2-Propylpyridine is a valuable flavoring agent for creating nutty, roasted, and savory flavor

profiles in a wide range of food and beverage products. Adherence to the detailed sensory and

analytical protocols outlined in these application notes will ensure its effective and consistent

application, contributing to the development of high-quality and appealing consumer products.

Further optimization of use levels and analytical parameters for specific food matrices is

recommended as part of the product development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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